(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a propenamide group (a carbon-carbon double bond adjacent to a carboxamide group), and a 2,4-dichlorobenzoyl group (a benzene ring substituted with two chlorine atoms and a carbonyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The dichlorobenzoyl group would contribute to the polarity of the molecule, and the propenamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the dichlorobenzoyl group, and the propenamide group. The pyrrole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The dichlorobenzoyl group could potentially undergo nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .
Scientific Research Applications
Biological Screening and Analgesic Activity
Research has identified structural analogs of Celecoxib, a well-known anti-inflammatory drug, incorporating pyrrole heterocycles similar to the specified compound, which have shown potential as anti-inflammatory and analgesic agents. These compounds, including 2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid, have been evaluated for their analgesic and anti-inflammatory activities, as well as their organ toxicity profiles in animal models. The findings suggest significant analgesic and anti-inflammatory properties, potentially mediated by spinal, peripheral, and anti-inflammatory mechanisms (Zlatanova et al., 2019).
Antagonistic Activity on Platelet Activating Factor
Compounds structurally related to the specified chemical have been investigated for their activity as antagonists of the platelet-activating factor (PAF), which is crucial in mediating various inflammatory processes. N-[4-(3-pyridinyl)butyl] 3-substituted propenyl carboxamide derivatives, including those with unsaturated bicyclic moieties, have shown effectiveness in PAF-binding assays and in inhibiting PAF-induced bronchoconstriction in animal models. This research underscores the potential of such compounds in treating conditions associated with PAF-mediated responses (Guthrie et al., 1989).
Anti-inflammatory and Analgesic Potency
Another line of research has focused on synthesizing and assessing 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for their anti-inflammatory and analgesic capabilities. Some derivatives have been found to be as potent or even more potent than indomethacin, a standard anti-inflammatory drug, in various acute and chronic animal models. This highlights the therapeutic potential of these compounds in managing pain and inflammation (Muchowski et al., 1985).
Neuroprotective Effects
Cannabinoid agonists, including those structurally related to the specified compound, have shown neuroprotective effects in models of cerebral ischemia, such as reduced neuronal loss and infarct volume in rats. These effects suggest potential therapeutic applications in disorders resulting from cerebral ischemia, including stroke. The neuroprotection is believed to be mediated through cannabinoid receptors, pointing to a significant area of research for compounds with similar structures (Nagayama et al., 1999).
Modulation of Bladder Function
Research into the modulation of bladder function by prostaglandin EP3 receptors in the central nervous system has identified compounds, including EP3 antagonists with structures related to the specified compound, that can influence bladder rhythmic contraction and the visceromotor reflex response to urinary bladder distension. These findings suggest that such compounds could be useful in managing detrusor overactivity and associated pain in bladder disorders (Su et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-19-15(21)6-4-12-7-10(9-20(12)2)16(22)13-5-3-11(17)8-14(13)18/h3-9H,1-2H3,(H,19,21)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADJACWMVFFPBQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.